![molecular formula C23H24O3 B054033 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid](/img/structure/B54033.png)
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Material: Benzofuran
Reaction: Alkylation with methylating agents
Conditions: Use of strong bases like sodium hydride or potassium tert-butoxide
Attachment of Benzoic Acid Moiety:
Starting Material: Tetramethylbenzofuran
Reaction: Friedel-Crafts acylation with benzoic acid derivatives
Conditions: Acidic catalysts such as aluminum chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzofbenzofuran-2-yl)benzoic acid typically involves multi-step organic reactions
-
Formation of Benzofuran Core:
Starting Material: 2-ethylphenol
Reaction: Dehydrogenation to form benzofuran
Conditions: High temperature and presence of a dehydrogenation catalyst
化学反应分析
Types of Reactions: 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzofbenzofuran-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated derivatives or substituted benzoic acids
科学研究应用
4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzofbenzofuran-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzofbenzofuran-2-yl)benzoic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
相似化合物的比较
Benzofuran: The parent compound with a simpler structure.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Angelicin: Another benzofuran derivative with biological activity.
Uniqueness: 4-(5,5,8,8-Tetramethyl-6,7-dihydrobenzofbenzofuran-2-yl)benzoic acid is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of tetramethyl groups and a benzoic acid moiety enhances its stability and reactivity, making it a valuable compound for various applications.
fbenzofuran-2-yl)benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C23H24O3 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
4-(5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran-2-yl)benzoic acid |
InChI |
InChI=1S/C23H24O3/c1-22(2)9-10-23(3,4)18-13-20-16(11-17(18)22)12-19(26-20)14-5-7-15(8-6-14)21(24)25/h5-8,11-13H,9-10H2,1-4H3,(H,24,25) |
InChI 键 |
PTFKILLFILDZNQ-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=C3C=C(OC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
规范 SMILES |
CC1(CCC(C2=C1C=C3C=C(OC3=C2)C4=CC=C(C=C4)C(=O)O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


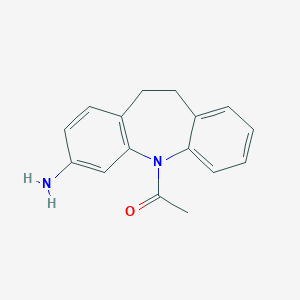
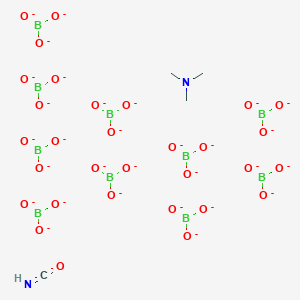
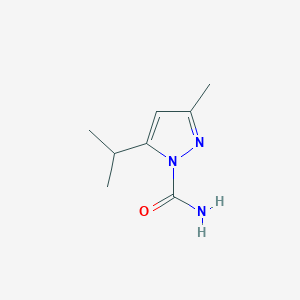
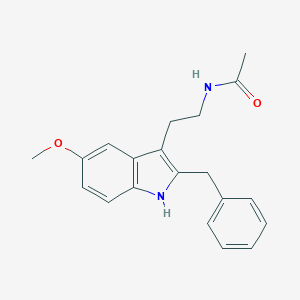
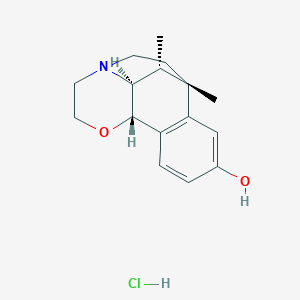
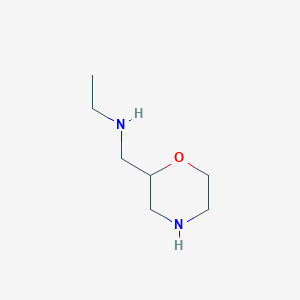
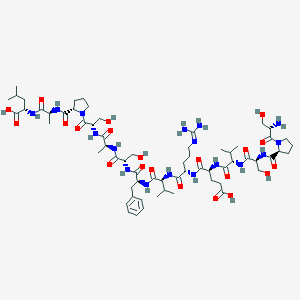
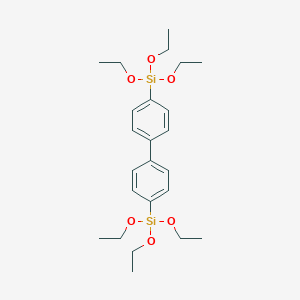
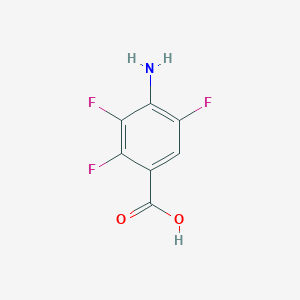


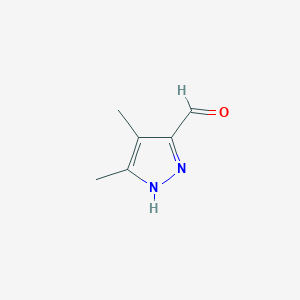
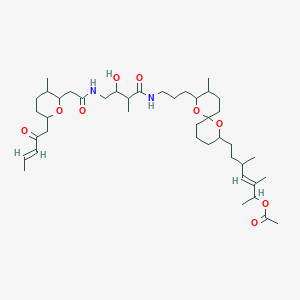
![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)
